

# Total Synthesis Protocol for Tanzawaic Acid Analogues: An Application Note

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## Compound of Interest

Compound Name: *Tanzawaic acid E*

Cat. No.: B15593096

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This document provides a detailed protocol for the total synthesis of tanzawaic acid analogues, focusing on the first total synthesis of (+)-tanzawaic acid B as a representative example.

Tanzawaic acids are a class of polyketide natural products exhibiting a range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties, making their synthetic analogues valuable for drug discovery and development.<sup>[1][2]</sup>

## Overview of the Synthetic Strategy

The total synthesis of tanzawaic acid B is characterized by a convergent approach. The key features of this strategy include the stereocontrolled construction of a highly substituted chiral octalin core and the subsequent attachment of a pentadienoic acid side chain via a Horner-Wadsworth-Emmons (HWE) reaction.<sup>[3][4][5]</sup> The synthesis is designed to be scalable, allowing for the production of gram-scale quantities of the target molecule and its analogues for further biological evaluation.<sup>[4]</sup>

Key Synthetic Stages:

- **Construction of the Chiral Octalin Core:** This multi-step process involves asymmetric reactions to establish the seven stereogenic centers of the decalin ring system.<sup>[3][4][5]</sup>
- **Functional Group Interconversion:** Manipulation of functional groups on the octalin core to prepare for the introduction of the side chain.

- Side Chain Installation: A Horner-Wadsworth-Emmons reaction is employed to stereoselectively form the (2E,4E)-pentadienoic acid moiety.[3][5]
- Final Deprotection: Hydrolysis of the ester to yield the final carboxylic acid.

## Experimental Protocols

The following protocols are based on the successful gram-scale synthesis of (+)-tanzawaic acid B.

### Synthesis of the Chiral Octalin Core (Intermediate 9)

The synthesis of the chiral octalin core is a complex, multi-step sequence. A key transformation involves an intramolecular Diels-Alder reaction to form the decalin ring system. The overall yield for the optimized four-step sequence leading to the key octalin intermediate 9 was reported to be 42%.[4]

### Synthesis of Aldehyde 6

#### Step 1: Deprotection and Acylation (Formation of Alcohol 26)

- To a solution of the silyl-protected octalin intermediate 9 in a suitable solvent, add a fluoride source (e.g., TBAF) to remove the TBS protecting group.
- After completion of the deprotection, the resulting diol is selectively acylated at the less hindered hydroxyl group to yield alcohol 26.

#### Step 2: Deoxygenation (Formation of Benzoate 7)

- The hydroxyl group of alcohol 26 is first converted to a xanthate 8.[3][5]
- A Barton-McCombie deoxygenation reaction is then carried out using a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride) to give benzoate 7.[3][5]

#### Step 3: Deprotection and Oxidation (Formation of Aldehyde 6)

- The benzoyl group of 7 is removed by reduction (e.g., with a hydride reagent) to afford alcohol 27.[3][5]

- Oxidation of alcohol 27 using a mild oxidizing agent (e.g., Dess-Martin periodinane) furnishes the key aldehyde 6, which is used immediately in the next step.[\[3\]](#)[\[5\]](#)

## Horner-Wadsworth-Emmons Reaction and Final Product Formation

### Step 4: Horner-Wadsworth-Emmons Reaction (Formation of Ester 5)

- To a solution of the appropriate phosphonate reagent in an anhydrous solvent (e.g., THF) at low temperature, add a strong base (e.g., n-BuLi) to generate the ylide.
- A solution of aldehyde 6 in the same solvent is then added dropwise to the ylide solution.
- The reaction mixture is allowed to warm to room temperature and stirred until completion.
- Work-up and purification by column chromatography yield the pentadienoic ester 5.[\[3\]](#)[\[5\]](#)

### Step 5: Hydrolysis (Formation of Tanzawaic Acid B (2))

- The methyl ester 5 is dissolved in a mixture of solvents such as THF and methanol.
- An aqueous solution of a base (e.g., lithium hydroxide) is added, and the reaction is stirred at room temperature.
- Upon completion, the reaction is acidified and extracted with an organic solvent.
- Purification of the crude product provides the final (+)-tanzawaic acid B (2).[\[3\]](#)[\[5\]](#)

## Data Presentation

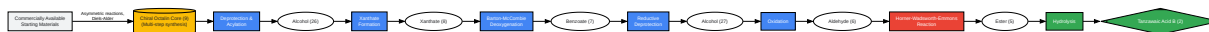
The following table summarizes the yields for the key transformations in the synthesis of (+)-tanzawaic acid B.

Step	Starting Material	Product	Reagents and Conditions	Yield (%)
Octalin Core Synthesis (4 steps)	Aldehyde 20	Octalin 9	Optimized Wittig/thermal intramolecular Diels-Alder reaction sequence	42
Deprotection and Acylation	Octalin 9	Alcohol 26	1. TBAF; 2. Acylating agent	N/A
Xanthate Formation	Alcohol 26	Xanthate 8	NaH, CS <sub>2</sub> , MeI	N/A
Barton-McCombie Deoxygenation	Xanthate 8	Benzoate 7	AIBN, Bu <sub>3</sub> SnH	N/A
Reductive Deprotection	Benzoate 7	Alcohol 27	Hydride reducing agent	N/A
Oxidation	Alcohol 27	Aldehyde 6	Dess-Martin periodinane	N/A
Horner-Wadsworth-Emmons Reaction	Aldehyde 6	Ester 5	Phosphonate ylide	N/A
Hydrolysis	Ester 5	Tanzawaic Acid B 2	LiOH, THF/MeOH/H <sub>2</sub> O	N/A

N/A: Specific yield for this step was not provided in the reviewed literature, however, the overall synthesis was successfully carried out on a gram-scale.

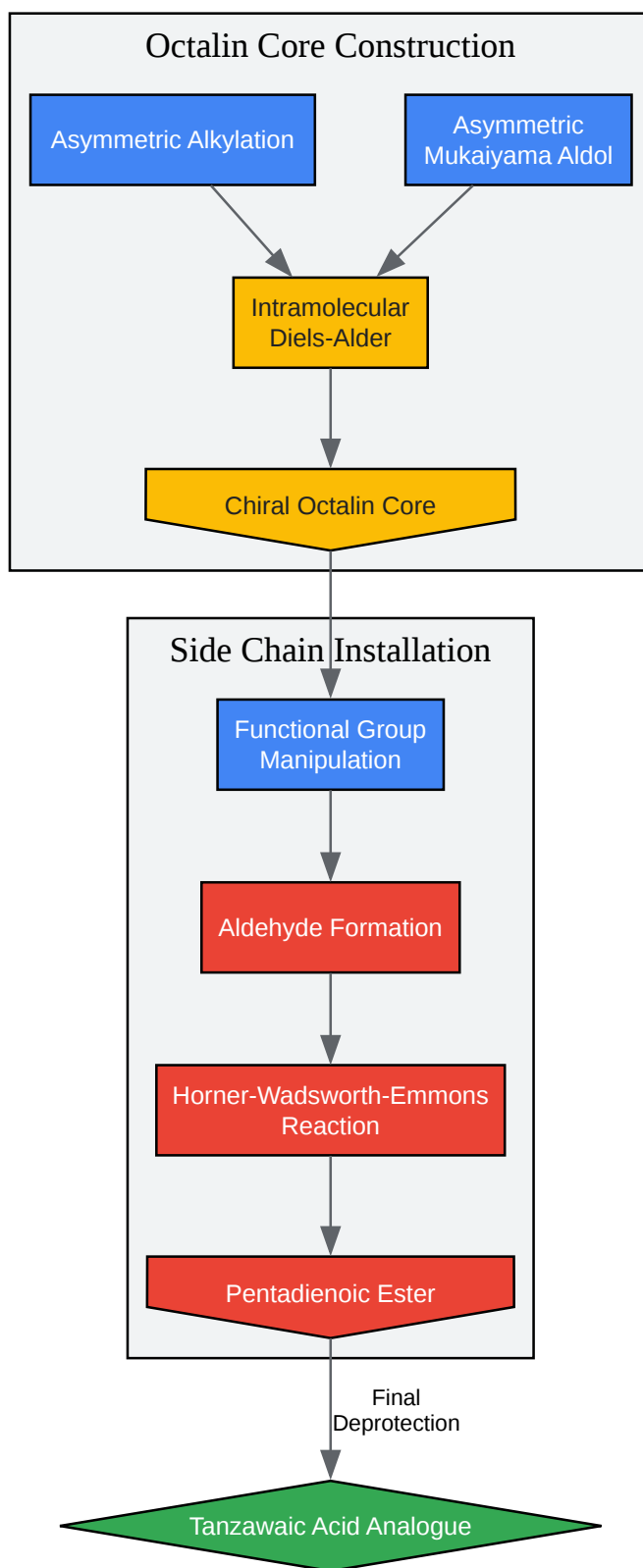
Spectroscopic data for the synthesized (+)-tanzawaic acid B were in agreement with those reported for the natural product.[\[3\]](#)[\[5\]](#)

## Synthetic Workflow for Tanzawaic Acid B



Caption: Total synthesis workflow for (+)-tanzawaic acid B.

## Logical Relationship of Key Transformations



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